(+/-)17-HDoHE

Description

Overview of Docosanoid Lipid Mediators

Docosanoids are signaling molecules produced from the metabolism of 22-carbon polyunsaturated fatty acids, with DHA being a primary precursor. nih.govwikipedia.org This class of lipid mediators includes well-known families such as resolvins, protectins, and maresins, which are synthesized through enzymatic actions by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymes. nih.govwikipedia.org Docosanoids are recognized for their potent anti-inflammatory, tissue-protective, and pro-resolving activities, meaning they actively help to resolve inflammation and promote healing. wikipedia.orgbenthamscience.com They are crucial in modulating inflammatory reactions, oxidative stress, and apoptosis, particularly within the brain and other neural tissues. nih.govbenthamscience.com

Structure

2D Structure

3D Structure

Properties

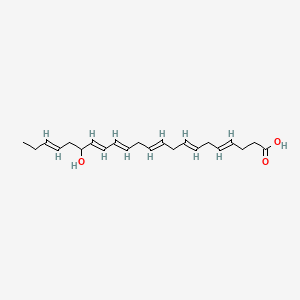

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(4E,7E,10E,13E,15E,19E)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5+,8-6+,13-11+,14-12+,15-3+,19-16+ |

InChI Key |

SWTYBBUBEPPYCX-NGJSVXFXSA-N |

Isomeric SMILES |

CC/C=C/CC(/C=C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |

Synonyms |

17(R)HDoHE 17(S)-HDHA 17-HDHE 17-hydroxy-4,7,10,13,15,19-docosahexaenoic acid 17-hydroxy-DHA 17-hydroxydocosahexaenoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of +/ 17 Hdohe

Precursor Substrates

The journey to the synthesis of (+/-)17-HDoHE begins with a crucial precursor molecule, which dictates the fundamental structure of the resulting hydroxydocosahexaenoic acid.

Docosahexaenoic Acid (DHA) as the Primary Precursor

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is the foundational substrate for the biosynthesis of 17-HDoHE. dpointernational.comebi.ac.ukhmdb.ca DHA is highly enriched in tissues such as the brain and retina and is a critical component of cellular membranes. dpointernational.comebi.ac.uk Its unique structure, with six double bonds, makes it susceptible to oxygenation by various enzymes, leading to a cascade of bioactive metabolites. dpointernational.com The conversion of DHA to 17-HDoHE is a key step in the production of a class of specialized pro-resolving mediators (SPMs), which play vital roles in the resolution of inflammation. biorxiv.orgnih.govresearchgate.net This process is initiated by the enzymatic insertion of an oxygen molecule into the DHA carbon chain. nih.govrsc.org

Stereoisomeric Forms: 17(S)-HDoHE and 17(R)-HDoHE

The enzymatic oxygenation of DHA to form 17-HDoHE is a stereospecific process, resulting in two primary enantiomers: 17(S)-HDoHE and 17(R)-HDoHE. ebi.ac.ukebi.ac.uk The "S" and "R" designations refer to the three-dimensional arrangement of the hydroxyl group at the 17th carbon position. The specific stereoisomer produced is determined by the enzyme responsible for the conversion.

17(S)-HDoHE: This isomer is primarily generated through the action of lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase. ebi.ac.uknih.govcaymanchem.com It is a metabolite found in human blood and mouse brain and serves as a precursor to the 17(S)-resolvins. ebi.ac.ukzfin.org

17(R)-HDoHE: The formation of this isomer is notably linked to the activity of cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin (B1665792). nih.govebi.ac.uk This aspirin-triggered pathway shifts the enzymatic activity of COX-2 to produce 17(R)-HDoHE, which is a precursor to the 17(R)-series of resolvins, also known as aspirin-triggered resolvins. ebi.ac.uk

Enzymatic Synthesis Mechanisms

The transformation of DHA into 17-HDoHE is not a spontaneous event but is catalyzed by specific enzymes. The lipoxygenase family of enzymes plays a central role in this biosynthetic pathway.

Lipoxygenase (LOX) Pathways

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like DHA. frontiersin.orgglpbio.com They are classified based on the positional specificity of oxygen insertion on their substrate.

15-Lipoxygenase (15-LOX) is a key enzyme in the synthesis of 17(S)-HDoHE from DHA. biorxiv.orgnih.govcaymanchem.com This enzyme, also referred to as ALOX15 in humans, introduces a hydroperoxy group at the 17th carbon of DHA, forming 17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA). researchgate.netnih.govrsc.org This unstable intermediate is then rapidly reduced to the more stable hydroxyl derivative, 17(S)-HDoHE. nih.gov The activity of 15-LOX is crucial for the production of D-series resolvins and protectins, which are potent anti-inflammatory and pro-resolving mediators. researchgate.netnih.govwikipedia.org

Downstream Transformation by 5-Lipoxygenase

Following the initial oxygenation of DHA to form 17-HDoHE, the enzyme 5-lipoxygenase (5-LOX) plays a critical role in its further transformation. researchgate.netbiorxiv.org In cells expressing 5-LOX, such as polymorphonuclear leukocytes (PMNs), 17-HDoHE is converted into a series of potent anti-inflammatory and pro-resolving mediators known as D-series resolvins (e.g., RvD1). researchgate.netbiorxiv.orgresearchgate.net This subsequent oxygenation by 5-LOX is a key step in the biosynthesis of these SPMs. researchgate.netnih.gov The conversion of 17-HDoHE to resolvins is dependent on the 5-lipoxygenase activating protein (FLAP). researchgate.net

Cyclooxygenase (COX) Pathways

A unique pathway for the formation of a specific stereoisomer of 17-HDoHE involves the enzyme cyclooxygenase-2 (COX-2) after its modification by aspirin. When aspirin acetylates COX-2, the enzyme's catalytic activity is altered. nih.govnih.gov Instead of producing prostaglandins (B1171923), the aspirin-acetylated COX-2 converts DHA into 17R-hydroxy-DHA (17R-HDoHE). nih.govfrontiersin.org This specific stereoisomer is a precursor to the aspirin-triggered resolvins (AT-RvDs). nih.govfrontiersin.org The formation of 17R-HDoHE by aspirin-acetylated COX-2 is a key initiating step in the biosynthesis of these potent anti-inflammatory mediators. rsc.org Studies with human PGHS-2 have shown that aspirin maximally acetylates one monomer of the homodimer, which then produces 17R-HDoHE from DHA. nih.gov

Potential Involvement of Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP) monooxygenases are another family of enzymes that can metabolize polyunsaturated fatty acids. frontiersin.orgnih.gov While the primary enzymatic routes to 17-HDoHE involve LOX and COX pathways, CYPs are known to catalyze the formation of various hydroxylated fatty acids. frontiersin.orgresearchgate.net Specifically, CYP enzymes can hydroxylate DHA at the ω and ω-1 positions to produce 22-HDoHE and 21-HDoHE, and can also form various epoxydocosapentaenoic acids (EDPs). frontiersin.org Although direct, significant production of 17-HDoHE by CYPs is less characterized than the LOX and COX pathways, the broad substrate specificity of some CYP isoforms suggests a potential, albeit likely minor, role in its formation. frontiersin.orgplos.org

Non-Enzymatic Formation: Autoxidation Pathways

In addition to enzymatic synthesis, this compound can be formed non-enzymatically through the autoxidation of DHA. caymanchem.com This process involves the reaction of DHA with reactive oxygen species (ROS) and can lead to the formation of a mixture of various positional isomers of hydroxydocosahexaenoates, including 17-HDoHE. researchgate.netmdpi.com The presence of this compound as an autoxidation product has been demonstrated in vitro. caymanchem.com This non-enzymatic pathway is significant as it suggests that 17-HDoHE can be a marker of oxidative stress in tissues rich in DHA, such as the brain and retina. caymanchem.comphysiology.org

Endogenous Production and Tissue Distribution

This compound is produced endogenously and has been detected in various tissues, highlighting its physiological relevance.

Detection in Specific Organ and Tissue Homogenates (e.g., Rat Liver, Brain, Intestine, Pineal Body)

Studies have confirmed the presence of 17-HDoHE in homogenates of several rat tissues. It is produced from the incubation of DHA with microsomes from the rat liver, brain, and intestine. caymanchem.com The widespread distribution of enzymes capable of metabolizing fatty acids, such as 17β-hydroxysteroid dehydrogenases, in various rat tissues including the liver, brain, and pancreas, supports the potential for localized synthesis of such lipid mediators. nih.govnih.gov Furthermore, dietary supplementation with DHA has been shown to modulate the levels of its oxidized metabolites, including 17-HDoHE, in rat tissues such as the heart and brain. nih.govresearchgate.net

Data Tables

Table 1: Enzymatic Pathways in the Formation of 17-HDoHE

| Pathway | Enzyme | Precursor | Product | Key Characteristics |

| Lipoxygenase (LOX) | 15-Lipoxygenase (15-LOX) | Docosahexaenoic Acid (DHA) | 17S-HDoHE | Primary pathway for the formation of the precursor to D-series resolvins. researchgate.netbiorxiv.org |

| Cyclooxygenase (COX) | Aspirin-Acetylated Cyclooxygenase-2 (COX-2) | Docosahexaenoic Acid (DHA) | 17R-HDoHE | Unique pathway triggered by aspirin, leading to the formation of aspirin-triggered resolvins. nih.govfrontiersin.org |

| Lipoxygenase (LOX) | 5-Lipoxygenase (5-LOX) | 17-HDoHE | D-series Resolvins (e.g., RvD1) | Downstream transformation of 17-HDoHE to potent anti-inflammatory mediators. researchgate.netbiorxiv.orgresearchgate.net |

| Cytochrome P450 (CYP) | CYP Monooxygenases | Docosahexaenoic Acid (DHA) | Various Hydroxylated and Epoxidized Metabolites | Potential for minor contribution to 17-HDoHE formation. frontiersin.orgresearchgate.net |

Table 2: Tissue Distribution of this compound Production in Rats

| Organ/Tissue | Evidence of Production | Method of Detection | Reference |

| Liver | Production from DHA incubation with microsomes. | Not Specified | caymanchem.com |

| Brain | Production from DHA incubation with microsomes. | Not Specified | caymanchem.com |

| Intestine | Production from DHA incubation with microsomes. | Not Specified | caymanchem.com |

| Heart | Levels modulated by dietary DHA. | Not Specified | nih.gov |

| Plasma | Detected and levels modulated by dietary DHA. | LC-QQQ | researchgate.net |

Cellular Origin and Localization (e.g., Human Neutrophils, Microglial Cells, Hypoxic Endothelial Cells, Bovine Coronary Arterial Endothelial Cells)

The production of 17-HDoHE is localized to specific cell types, often in the context of inflammation and its resolution.

Human Neutrophils Human neutrophils are key players in the inflammatory response and are a significant source of 17-HDoHE. These cells can take up and transform 17R-HDoHE, which is initially produced by other cells like endothelial cells via aspirin-acetylated COX-2, into novel di- and tri-hydroxy docosanoids that are potent anti-inflammatory agents. ebi.ac.ukebi.ac.uk Neutrophils themselves express lipoxygenases, such as 5-LOX, and can transform 17-HDoHE into downstream D-series resolvins. researchgate.net They can also directly metabolize DHA to produce 17-HDoHE, among other docosanoids. researchgate.net

Microglial Cells Microglial cells, the resident immune cells of the central nervous system (CNS), are another important site of 17-HDoHE synthesis. Human microglial cells have been shown to generate 17R-HDoHE, particularly in the presence of aspirin. researchgate.netebi.ac.ukebi.ac.uk This production is significant as 17-HDoHE can down-regulate the inflammatory response in microglia, inhibiting the expression of pro-inflammatory cytokines at picomolar concentrations. ebi.ac.uknih.gov The generation of 17R-HDoHE in these cells highlights its role as a potent regulator in neuroinflammation. ebi.ac.uk

Hypoxic Endothelial Cells Endothelial cells, especially under hypoxic (low oxygen) conditions, are a major source of 17R-HDoHE. ebi.ac.ukebi.ac.uk Hypoxia is known to induce the expression of COX-2. researchgate.net When these hypoxic endothelial cells are treated with aspirin, the acetylated COX-2 enzyme efficiently converts DHA to 17R-HDoHE. researchgate.netresearchgate.net This pathway is particularly relevant in inflammatory loci or during ischemic events where both hypoxia and inflammation are present. researchgate.net

Bovine Coronary Arterial Endothelial Cells Bovine coronary arterial endothelial cells (BCAEC) have been demonstrated to metabolize DHA through lipoxygenase pathways to produce 17-HDoHE. ebi.ac.uk Specifically, studies have identified 17S-HDoHE as a major product of DHA metabolism in these cells. ebi.ac.uk This locally produced 17S-HDoHE acts as a potent vasodilator in bovine coronary arteries, suggesting an important role for this compound in regulating coronary blood flow. ebi.ac.uk The synthesis of various lipoxygenase products by these cells underscores their capacity to generate bioactive lipid mediators from polyunsaturated fatty acids. nih.gov

Research Findings on Cellular Origin of 17-HDoHE

| Cell Type | Key Findings | Stereoisomer Produced | Enzymatic Pathway | References |

| Human Neutrophils | Transform aspirin-triggered 17R-HDoHE into di- and tri-hydroxy docosanoids. ebi.ac.ukebi.ac.uk Can also directly metabolize DHA. researchgate.net | 17R-HDoHE (transformed), 17S-HDoHE (produced) | Transcellular metabolism (5-LOX), 15-LOX | ebi.ac.uk, researchgate.net, ebi.ac.uk, researchgate.net |

| Microglial Cells | Generate 17R-HDoHE in an aspirin-dependent manner, which inhibits cytokine expression. researchgate.netebi.ac.ukebi.ac.uk | 17R-HDoHE | Aspirin-acetylated COX-2 | ebi.ac.uk, ebi.ac.uk, researchgate.net |

| Hypoxic Endothelial Cells | A major source of 17R-HDoHE, especially when stimulated with cytokines and treated with aspirin. researchgate.netebi.ac.ukresearchgate.net | 17R-HDoHE | Aspirin-acetylated COX-2 | ebi.ac.uk, ebi.ac.uk, researchgate.net, researchgate.net |

| Bovine Coronary Arterial Endothelial Cells | Metabolize DHA to produce 17S-HDoHE, which acts as a potent vasodilator. ebi.ac.uk | 17S-HDoHE | Lipoxygenase (LOX) | ebi.ac.uk, nih.gov |

Metabolic Fates and Downstream Products of +/ 17 Hdohe

Conversion to Specialized Pro-Resolving Mediators (SPMs)

Specialized pro-resolving mediators are a class of lipid signaling molecules that actively orchestrate the resolution of inflammation, a process essential for tissue homeostasis and healing. mdpi.comnih.gov (+/-)17-HDoHE is a central precursor in the biosynthesis of several families of SPMs, including the D-series resolvins and the protectins. caldic.comjci.orgnih.govelifesciences.org

Resolvin D Series (RvD) Biosynthesis

The D-series resolvins (RvDs) are a family of six identified mediators (RvD1-RvD6) derived from DHA. mdpi.comnih.gov The biosynthesis of these potent molecules is initiated by the conversion of DHA to 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA) by the enzyme 15-lipoxygenase (15-LOX). mdpi.commdpi.com This hydroperoxy intermediate is then rapidly reduced to 17(S)-HDoHE. mdpi.comwikipedia.org Subsequent enzymatic actions, primarily involving 5-lipoxygenase (5-LOX), convert 17(S)-HDoHE into the various members of the RvD family. researchgate.netthemedicalbiochemistrypage.orgresearchgate.net This transcellular biosynthesis often involves the concerted action of different cell types, such as leukocytes and epithelial cells. nih.govresearchgate.net The process is strictly dependent on the 5-lipoxygenase activating protein (FLAP). nih.gov

The generation of specific D-series resolvins from 17(S)-HDoHE proceeds through distinct enzymatic branches.

RvD1 and RvD2: The biosynthesis of RvD1 and RvD2 occurs when 5-LOX acts on 17(S)-HDoHE, introducing a second oxygenation at the carbon-7 position. mdpi.comthemedicalbiochemistrypage.org This creates a hydroperoxy intermediate that is transformed into a transient 7,8-epoxide. mdpi.comresearchgate.net Subsequent enzymatic hydrolysis of this epoxide leads to the formation of RvD1 (7S,8R,17S-trihydroxy-DHA) and RvD2 (7S,16R,17S-trihydroxy-DHA). mdpi.comthemedicalbiochemistrypage.org

RvD3 and RvD4: Alternatively, if the second lipoxygenation by 5-LOX occurs at the carbon-4 position of 17(S)-HDoHE, it forms a 4(S)-hydroperoxy-17(S)-hydroxy-DHA intermediate. themedicalbiochemistrypage.org This intermediate is then converted into a 4,5-epoxide, which is subsequently hydrolyzed to yield RvD3 (4S,11R,17S-trihydroxy-DHA) and RvD4 (4S,5R,17S-trihydroxy-DHA). themedicalbiochemistrypage.org

RvD5: The biosynthesis of RvD5 (7S,17S-dihydroxy-DHA) also stems from the 7-lipoxygenation pathway. themedicalbiochemistrypage.org It is formed via the reduction of the intermediate peroxide generated by the action of 5-LOX on 17(S)-HDoHE. mdpi.com

It is important to note that aspirin-acetylated cyclooxygenase-2 (COX-2) can produce the 17(R) epimer, 17(R)-HDoHE. themedicalbiochemistrypage.orgnih.gov This epimer is the precursor to the aspirin-triggered D-series resolvins (AT-RvDs), such as AT-RvD1, which share potent anti-inflammatory properties. themedicalbiochemistrypage.orgnih.govnih.gov

Table 1: Derivation of D-Series Resolvins from 17(S)-HDoHE

| Resolvin | Key Intermediate from 17(S)-HDoHE | Key Enzymes | Final Structure |

|---|---|---|---|

| RvD1 | 7,8-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 7S,8R,17S-trihydroxy-DHA |

| RvD2 | 7,8-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 7S,16R,17S-trihydroxy-DHA |

| RvD3 | 4,5-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 4S,11R,17S-trihydroxy-DHA |

| RvD4 | 4,5-epoxy-17(S)-HDoHE | 5-LOX, Hydrolase | 4S,5R,17S-trihydroxy-DHA |

| RvD5 | 7-hydroperoxy-17(S)-HDoHE | 5-LOX, Peroxidase | 7S,17S-dihydroxy-DHA |

Protectin D Series (PD) Biosynthesis

The protectin family of SPMs also originates from the 17(S)-HDoHE precursor. nih.govumich.educaldic.commdpi.com These molecules are particularly noted for their neuroprotective actions, in which case they are termed neuroprotectins (e.g., NPD1). nih.gov

The biosynthesis of Protectin D1 (PD1) involves the conversion of the initial 17S-HpDHA product into a 16(17)-epoxide-containing intermediate. nih.govresearchgate.net This epoxide is then enzymatically converted via hydrolysis to the final bioactive product, PD1 (10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid). researchgate.net The formation of PD1 has been documented in various cell types, including leukocytes and microglial cells. researchgate.net Inadequate production of PD1 has been observed in the airways of patients with cystic fibrosis. frontiersin.org Additionally, a double lipoxygenation and bond-isomerization of DHA can lead to the formation of 10(S),17(S)-docosahexaenoic acid, an isomer of PD1 that has been named PDX. researchgate.net

Maresin (MaR) Series Biosynthesis

While this compound is the established precursor for D-series resolvins and protectins, the Maresin (MaR) series of SPMs follows a distinct biosynthetic pathway. caldic.commdpi.commdpi.com Scientific literature consistently shows that maresins are not derived from 17-HDoHE. Instead, their biosynthesis is initiated by the action of 12-lipoxygenase (12-LOX) on DHA, which produces the key intermediate 14(S)-hydroxy-DHA (14-HDoHE). nih.govumich.edunih.gov This 14-HDoHE is then converted to Maresin 1 (MaR1) and other members of the series. nih.govumich.edu Therefore, while both 17-HDoHE and 14-HDoHE are monohydroxylated derivatives of DHA and precursors to potent SPMs, they initiate separate pro-resolving pathways. nih.govresearchgate.net

Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15PGDH)

A significant metabolic fate for hydroxylated fatty acids, including 17-HDoHE, is oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netnih.govnih.gov This enzyme is known to catalyze the oxidation of the hydroxyl group on various lipid mediators to their corresponding keto-metabolites. nih.govcaymanchem.com This process is often viewed as a mechanism for inactivating signaling molecules like prostaglandins (B1171923). nih.gov

Research has shown that 15-PGDH has broad substrate specificity and can act on various HDoHE isomers. nih.govnih.gov Specifically, 17-HDoHE is a substrate for 15-PGDH, which converts it into 17-oxo-DHA (also referred to as 17-keto-DHA). wikipedia.orgresearchgate.net These resulting electrophilic oxo-fatty acids are not merely inactive byproducts; they can possess their own biological activities, including anti-inflammatory actions. nih.gov For instance, 17-oxo-DHA has been shown to activate the nuclear receptor Nrf2 and suppress inflammatory gene expression. nih.gov

Table 2: Oxidation of 17-HDoHE

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| 17-HDoHE | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 17-oxo-DHA | Formation of an electrophilic oxo-fatty acid with potential anti-inflammatory activity. |

Formation of Electrophilic OxoDHA Products (e.g., 17-oxoDHA)

The conversion of 17-hydroxydocosahexaenoic acid (17-HDoHE) into its corresponding electrophilic α,β-unsaturated ketone, 17-oxo-docosahexaenoic acid (17-oxo-DHA), is a significant metabolic step. biorxiv.org This transformation is catalyzed by dehydrogenase enzymes. researchgate.netreactome.org Specifically, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been identified as a primary enzyme responsible for oxidizing hydroxylated fatty acids, including the conversion of 17-HDoHE to 17-oxo-DHA. researchgate.net This oxidation is viewed as a critical process that can modulate signaling responses. researchgate.net

Research has shown that upon incubation of human M2 macrophages and THP-1 cells with 17-HDoHE, there is a detectable, concentration-dependent formation of 17-oxo-DHA. researchgate.net While the initial oxidation is carried out by dehydrogenases, the subsequent metabolism of 17-oxo-DHA is also a key area of study. Prostaglandin (B15479496) reductase 1 (PTGR1) has been identified as a metabolic hub that acts on 17-oxo-DHA. biorxiv.orgacs.org Studies using PTGR1 knockout cells showed that levels of 17-oxo-DHA increased, while overexpression of PTGR1 resulted in lower 17-oxo-DHA levels, indicating that PTGR1 metabolizes 17-oxo-DHA rather than forming it from 17-HDoHE. researchgate.net Other potential enzymes that could catalyze the formation of such electrophilic oxo fatty acids (EFOXs) from their hydroxy precursors include cellular dehydrogenases like 3α-hydroxysteroid dehydrogenases (3α-HSDs) and other aldo-keto reductases. reactome.org

Enzymatic Conversion of 17-HDoHE to 17-oxo-DHA

| Substrate | Product | Key Enzyme(s) | Cell/System Studied |

|---|---|---|---|

| 17-HDoHE | 17-oxo-DHA | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) researchgate.net | Primary human airway epithelial cells researchgate.net |

| 17-HDoHE | 17-oxo-DHA | Dehydrogenase (unspecified), potential candidates: 3α-HSDs, 5- and 15-HEDH reactome.org | In vitro, macrophages reactome.org |

| 17-HDoHE | 17-oxo-DHA | Endogenous dehydrogenases researchgate.net | M2 Macrophages, THP-1 cells researchgate.net |

Hydrolysis and Other Metabolic Transformations

Beyond its oxidation to 17-oxo-DHA, this compound serves as a crucial precursor to a variety of other biologically active metabolites. frontiersin.orgphysiology.org It is a central intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of molecules that actively orchestrate the resolution of inflammation. frontiersin.org The specific downstream products depend on the stereochemistry of the hydroxyl group at carbon 17.

Formation of Resolvins and Protectins : 17(S)-HDoHE, typically formed via the lipoxygenase (LOX) pathway, is a precursor to D-series resolvins (RvDs) and protectins (e.g., Protectin D1/Neuroprotectin D1 and Protectin DX). frontiersin.orgnih.gov Conversely, 17(R)-HDoHE is generated from docosahexaenoic acid (DHA) by aspirin-acetylated cyclooxygenase-2 (COX-2). frontiersin.orgebi.ac.uk This R-stereoisomer is subsequently metabolized into aspirin-triggered D-series resolvins (AT-RvDs). frontiersin.orgebi.ac.uk

Further Oxygenation : Human neutrophils can transform 17(R)-HDoHE into novel di- and trihydroxy products. ebi.ac.ukebi.ac.uk These transformations are initiated by further oxygenation at either carbon 7 or carbon 4, leading to the formation of potent anti-inflammatory compounds. ebi.ac.ukebi.ac.uk

Hydrolysis from Esterified Forms : Oxylipins, including 17-HDoHE, can exist in tissues esterified within complex lipids like phospholipids (B1166683). escholarship.org The release of these mediators into their free acid form occurs via hydrolysis, a necessary step for them to exert their signaling functions. escholarship.org While often used as a laboratory technique to measure total oxylipin content, this process also reflects a physiological mechanism for mobilizing lipid mediators from membrane stores. escholarship.org

Other Potential Pathways : Cytochrome P450 (CYP) epoxygenases represent another major pathway for DHA metabolism, leading to various epoxides and diols. physiology.orgnih.govresearchgate.net While direct metabolism of 17-HDoHE by CYP enzymes is less characterized, the extensive role of CYP in generating diverse oxylipins from polyunsaturated fatty acids suggests its potential involvement in further transforming 17-HDoHE. physiology.orgnih.gov

Other Metabolic Fates of 17-HDoHE

| Parent Compound | Metabolic Pathway | Resulting Product(s) | Significance |

|---|---|---|---|

| 17(S)-HDoHE | Lipoxygenase (LOX) Pathways | D-series Resolvins (RvDs), Protectin D1 (PD1), Protectin DX (PDX) frontiersin.orgnih.gov | Pro-resolving and anti-inflammatory mediators |

| 17(R)-HDoHE | Aspirin-acetylated COX-2 Pathway | Aspirin-Triggered D-series Resolvins (AT-RvDs) frontiersin.orgebi.ac.uk | Potent anti-inflammatory mediators |

| 17(R)-HDoHE | Further oxygenation (e.g., in neutrophils) | Di- and Trihydroxy docosanoids ebi.ac.ukebi.ac.uk | Inhibition of inflammation ebi.ac.ukebi.ac.uk |

| Esterified 17-HDoHE | Hydrolysis | Free 17-HDoHE escholarship.org | Release of active mediator from lipid stores escholarship.org |

Compound Nomenclature

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 15-HEDH | 15-Hydroxyeicosanoid Dehydrogenase |

| 15-PGDH | 15-Hydroxyprostaglandin Dehydrogenase |

| 17-HDoHE | 17-Hydroxydocosahexaenoic Acid |

| 17-oxo-DHA | 17-Oxo-docosahexaenoic Acid |

| 3α-HSDs | 3α-Hydroxysteroid Dehydrogenases |

| AT-RvDs | Aspirin-Triggered Resolvins (D-series) |

| COX-2 | Cyclooxygenase-2 |

| CYP | Cytochrome P450 |

| DHA | Docosahexaenoic Acid |

| EFOX | Electrophilic Oxo Fatty Acid |

| LOX | Lipoxygenase |

| PD1 | Protectin D1 |

| PDX | Protectin DX |

| PTGR1 | Prostaglandin Reductase 1 |

| RvDs | Resolvins (D-series) |

| SPM | Specialized Pro-resolving Mediator |

Molecular Mechanisms of Action and Cellular Signaling of +/ 17 Hdohe

Receptor Interactions and Binding Partners

The initiation of (+/-)17-HDoHE's cellular effects often begins with its interaction with specific receptors on the cell surface or with intracellular proteins.

Putative G-Protein Coupled Receptor (GPCR) Activation

G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that play a crucial role in signal transduction. wikipedia.orgnih.govnih.gov These receptors detect molecules outside the cell and activate internal signaling pathways, ultimately leading to a cellular response. wikipedia.orgnih.gov The binding of a ligand, such as a hormone or neurotransmitter, to a GPCR causes a conformational change in the receptor, which in turn activates an associated G-protein. wikipedia.orgnih.gov This activation initiates a cascade of intracellular events. nih.gov While the specific GPCR for 17-HDoHE has not been definitively identified, its structural similarity to other lipid mediators that are known to signal through GPCRs suggests a similar mechanism of action. Research indicates that related docosahexaenoic acid (DHA) derivatives can activate GPCRs, hinting at a potential avenue for 17-HDoHE's signaling.

Interaction with Prostaglandin (B15479496) Reductase 1 (PTGR1)

Prostaglandin Reductase 1 (PTGR1) has been identified as a key interaction partner for metabolites of 17-HDoHE. acs.org PTGR1 is an enzyme that metabolizes 17-oxo-DHA, an oxidized metabolite of 17-HDoHE. acs.orgresearcher.life This interaction is significant as 17-oxo-DHA has been shown to reduce the formation of pro-inflammatory lipids like 5-HETE and LTB4 in human macrophages and neutrophils. acs.org By metabolizing 17-oxo-DHA, PTGR1 plays a crucial role in modulating the inflammatory response. acs.org This interaction highlights a metabolic pathway through which 17-HDoHE can exert its anti-inflammatory effects.

| Protein | Interaction Type | Outcome of Interaction |

| Prostaglandin Reductase 1 (PTGR1) | Enzymatic Metabolism | Metabolizes 17-oxo-DHA, an oxidative metabolite of 17-HDoHE. acs.orgresearcher.life |

Modulation of Intracellular Signaling Cascades

Following receptor interaction or intracellular binding, this compound influences several key signaling pathways involved in inflammation and cellular regulation.

Influence on Nuclear Factor-κB (NF-κB) Pathways

Nuclear Factor-κB (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. frontiersin.orgecrjournal.com NF-κB plays a critical role in regulating the immune response to infection and inflammation. ecrjournal.comnih.gov The canonical NF-κB pathway is a primary route for activating inflammatory gene expression. frontiersin.orgfrontiersin.org Studies have shown that activators of Peroxisome Proliferator-Activated Receptors (PPARs) can inhibit the activation of inflammatory response genes by interfering with NF-κB signaling pathways. nih.gov Given that 17-HDoHE is a known PPARγ agonist, it is plausible that it exerts some of its anti-inflammatory effects by modulating NF-κB activity, thereby reducing the expression of pro-inflammatory genes.

Effects on Cyclooxygenase-2 (COX-2) Expression

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of pro-inflammatory prostaglandins (B1171923). nih.govnih.govmdpi.com Upregulation of COX-2 is a characteristic feature of many inflammatory conditions. nih.govmdpi.com Research has demonstrated that dietary supplementation with DHA, the precursor to 17-HDoHE, can significantly reduce hepatic COX-2 expression and the levels of its product, PGE2, in mice. hmdb.cahmdb.ca Furthermore, synthetic 17-HDoHE has been shown to decrease the release of pro-inflammatory mediators. hmdb.cahmdb.ca This suggests that 17-HDoHE contributes to the anti-inflammatory effects of DHA by downregulating the COX-2 pathway.

Regulation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARgamma

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. nih.govmdpi.comsmw.ch There are three main subtypes: PPARα, PPARβ/δ, and PPARγ. smw.chmdpi.com PPARγ is highly expressed in adipose tissue and plays a key role in adipogenesis and lipid metabolism. nih.gov Importantly, 17-HDoHE and its metabolites have been identified as ligands and activators of PPARs. mdpi.com Specifically, 17-HDoHE acts as a PPARγ agonist in a concentration-dependent manner. hmdb.cahmdb.cafoodb.ca Its further oxidized product, 17-oxoDHA, is a dual agonist for both PPARα and PPARγ. nih.gov This activation of PPARs, particularly PPARγ, is a central mechanism through which 17-HDoHE exerts its anti-inflammatory and metabolic regulatory effects. mdpi.com

| Signaling Pathway | Effect of this compound | Key Findings |

| NF-κB | Putative Inhibition | As a PPARγ agonist, it likely interferes with NF-κB signaling, reducing pro-inflammatory gene expression. nih.gov |

| COX-2 | Downregulation | Reduces expression of COX-2, leading to decreased production of pro-inflammatory prostaglandins. hmdb.cahmdb.ca |

| PPARγ | Activation | Acts as a direct agonist, modulating genes involved in inflammation and metabolism. hmdb.cahmdb.cafoodb.ca |

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. invivogen.comscientificarchives.com Its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. invivogen.comscientificarchives.com Research has shown that 17-HDoHE can inhibit the activation of the NLRP3 inflammasome. caymanchem.comnih.gov

In studies on podocytes, which are specialized cells in the kidney, 17(S)-HDoHE, a stereoisomer of 17-HDoHE, was found to prevent the formation of the NLRP3 inflammasome induced by homocysteine. caymanchem.comnih.govebi.ac.uk This was demonstrated by a reduction in the colocalization of NLRP3 with other key components of the inflammasome, namely ASC and caspase-1. nih.govebi.ac.uk Furthermore, 17-HDoHE and its related metabolite, Resolvin D1, inhibited the subsequent activation of caspase-1 and the production of IL-1β. nih.gov It is noteworthy that the parent compound, DHA, did not show the same inhibitory effects. nih.gov

Another related compound, 17-oxo-DHA, has also been shown to suppress the release of mature IL-1β by inhibiting the NLRP3 inflammasome. nih.gov This suggests a broader role for DHA metabolites in modulating inflammasome activity. The mechanism of inhibition by 17-HDoHE involves preventing the conformational change and oligomerization of NLRP3, which are essential steps for its activation. invivogen.com

Table 1: Effects of 17-HDoHE on NLRP3 Inflammasome Components

| Component | Effect of 17-HDoHE | Research Finding |

| NLRP3 Colocalization with ASC | Reduced | Confocal microscopy showed decreased colocalization in podocytes treated with 17(S)-HDHA. nih.govebi.ac.uk |

| NLRP3 Colocalization with Caspase-1 | Reduced | Confocal microscopy demonstrated decreased colocalization in podocytes treated with 17(S)-HDHA. nih.govebi.ac.uk |

| Caspase-1 Activation | Inhibited | 17-HDoHE and Resolvin D1 inhibited homocysteine-induced caspase-1 activation. nih.gov |

| IL-1β Production | Inhibited | 17-HDoHE and Resolvin D1 inhibited homocysteine-induced IL-1β production. nih.gov |

Modulation of Lipid Raft Redox Signaling Platforms

Lipid rafts are specialized microdomains within the cell membrane that act as organizing centers for signaling molecules. psu.edu They can form signaling platforms that are critical for various cellular processes, including redox signaling. psu.edumdpi.com

Research indicates that 17(S)-HDoHE can suppress the formation of lipid raft redox signaling platforms. nih.govebi.ac.uk In podocytes, homocysteine was shown to induce the formation of these platforms, leading to the production of superoxide (B77818) (O₂·⁻). nih.govebi.ac.uk Treatment with 17(S)-HDoHE and Resolvin D1 was found to inhibit this process. nih.govebi.ac.uk This suggests that the modulation of lipid raft signaling is a key mechanism through which 17-HDoHE exerts its effects. The clustering of membrane lipid microdomains is an important mechanism for amplifying cellular signals, and by interfering with this, 17-HDoHE can dampen downstream signaling events. psu.edu

Impact on Gene Expression and Transcriptional Regulation

The regulation of gene expression is a complex process that occurs at multiple levels, including transcriptional and post-transcriptional control. consensus.app 17-HDoHE and its derivatives have been shown to influence gene expression, particularly in the context of inflammation.

In peripheral blood mononuclear cells from patients with Chronic Obstructive Pulmonary Disease (COPD), 17-oxo-DHA demonstrated potent anti-inflammatory effects by modulating both transcriptional and post-transcriptional mechanisms. nih.gov While the specific genes regulated by this compound are still being investigated, related compounds have been shown to affect the expression of key inflammatory mediators. For instance, 17(S)-HDoHE has been shown to inhibit the TNF-α-induced expression of IL1B in a human glial cell line. caymanchem.com

The mechanisms of transcriptional regulation are intricate, involving the interplay of transcription factors, chromatin remodelers, and histone modifications. youtube.com The ability of 17-HDoHE to influence these processes highlights its potential as a modulator of cellular function. Further research is needed to fully elucidate the specific transcription factors and signaling pathways that are targeted by this compound to regulate gene expression.

Functional Roles of +/ 17 Hdohe in Biological Systems

Regulation of Cellular Responses to Inflammation and Resolution

(+/-)17-HDoHE is a key player in the complex process of inflammation and its resolution. As a member of the specialized pro-resolving mediators (SPMs) family, it actively participates in dampening inflammatory reactions and promoting the return to tissue homeostasis.

Inhibition of Pro-Inflammatory Cytokine Expression

Research has demonstrated that this compound can effectively suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). karger.comnih.gov Synthetic 17-HDoHE has been shown to decrease the release of TNF-α from macrophages. hmdb.ca In experimental models of colitis, treatment with 17-HDoHE resulted in decreased gene expression of TNF-α. nih.gov Studies have also indicated that related SPMs can reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β. karger.com This inhibitory action on cytokine expression is a critical mechanism by which this compound helps to control the intensity and duration of the inflammatory response.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression

| Cytokine | Effect of this compound | Experimental Model |

|---|---|---|

| TNF-α | Decreased expression/release | Macrophages, Experimental Colitis hmdb.canih.gov |

| IL-1β | Inhibition of production | Podocytes ebi.ac.uk |

Suppression of Leukocyte Infiltration and Migration

A hallmark of inflammation is the recruitment of leukocytes, such as neutrophils, to the site of injury or infection. This compound has been found to play a vital role in curtailing this process. It can prevent the further infiltration of immune cells, a key step in the resolution of inflammation. nih.gov In models of peritonitis, specific dihydroxy forms of docosahexaenoic acid have demonstrated the ability to suppress neutrophil infiltration in the early stages of inflammation. google.com Furthermore, in experimental colitis, treatment with 17-HDoHE led to a reduction in macrophage infiltration. nih.gov This regulation of leukocyte trafficking helps to prevent excessive tissue damage that can result from a prolonged inflammatory state.

Table 2: Impact of this compound on Leukocyte Infiltration

| Leukocyte Type | Effect of this compound | Experimental Model |

|---|---|---|

| Neutrophils | Suppression of infiltration | Peritonitis google.com |

| Macrophages | Reduction of infiltration | Experimental Colitis nih.gov |

Promotion of Pro-Resolving Cellular Phenotypes

Beyond simply suppressing pro-inflammatory signals, this compound actively promotes a shift towards a pro-resolving environment. One of the key mechanisms is its influence on macrophage polarization. Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages contributing to the resolution of inflammation and tissue repair. Studies have shown that 17-HDoHE can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype. nih.gov This shift is characterized by decreased expression of pro-inflammatory genes and increased expression of factors that promote tissue healing. Additionally, specialized pro-resolving mediators derived from 17-HDoHE, such as Resolvin D1, can switch macrophage polarity towards the M2 phenotype. ahajournals.org

Vascular and Hemostatic System Modulation

This compound also exerts significant effects on the vascular and hemostatic systems, contributing to the regulation of blood flow and clotting.

Vasodilatory Effects on Smooth Muscle Cells

This compound has been identified as a potent vasodilator. In isolated small bovine coronary arteries, 17S-HDoHE caused a concentration-dependent dilation. ebi.ac.uk This effect is mediated through its action on coronary arterial smooth muscle cells. ebi.ac.uk Specifically, 17S-HDoHE activates large conductance Ca2+-activated K+ (BKCa) channels in these cells, leading to hyperpolarization and subsequent relaxation of the smooth muscle, which results in vasodilation. ebi.ac.uk This vasodilatory property is significantly more potent than that of its precursor, DHA. ebi.ac.uk

Role in Organ-Specific Physiological Processes

The compound (+/-)17-hydroxydocosahexaenoic acid (this compound) is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It plays multifaceted roles in various organ systems, contributing to the maintenance of homeostasis and offering protection against a range of pathological insults.

Hepatic Homeostasis and Protection against Necroinflammatory Injury

This compound is instrumental in maintaining liver health and protecting it from necroinflammatory damage. foodb.cahmdb.ca Dietary supplementation with its parent compound, DHA, leads to an increased formation of 17-HDoHE in the liver. hmdb.ca This increase is associated with a reduction in necroinflammatory damage, as evidenced in animal models. hmdb.ca

In vitro studies have demonstrated that 17-HDoHE can directly protect hepatocytes from oxidative stress and DNA damage. foodb.cahmdb.ca It also modulates the inflammatory response by decreasing the release of tumor necrosis factor-alpha (TNF-α) from macrophages. foodb.cahmdb.ca Furthermore, 17-HDoHE acts as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. foodb.cahmdb.ca The protective effects of 17-HDoHE in the liver are also linked to the reduction of cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) levels. hmdb.ca

Research has also pointed to the involvement of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) in liver diseases, which is primarily responsible for lipid metabolism. mdpi.com In the context of non-alcoholic fatty liver disease (NAFLD), increased expression of HSD17B13 has been observed. mdpi.comnih.gov Studies have shown that levels of 17-HDoHE, among other lipid mediators, were significantly increased in certain patient groups with liver conditions. researchgate.net

Table 1: Research Findings on the Role of this compound in Hepatic Homeostasis

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Protection against necroinflammatory injury | Mice, in vitro (hepatocytes, macrophages) | Dietary DHA increases hepatic 17-HDoHE, ameliorating necroinflammatory damage. hmdb.ca Synthetic 17-HDoHE protects hepatocytes from oxidative stress and reduces TNF-α release from macrophages. foodb.cahmdb.ca | foodb.cahmdb.ca |

| Mechanism of action | In vitro (transactivation assay) | 17-HDoHE acts as a PPARγ agonist in a concentration-dependent manner. foodb.cahmdb.ca | foodb.cahmdb.ca |

| Association with liver disease markers | Human patients | Levels of 17-HDoHE were found to be elevated in patients with certain liver conditions. researchgate.net | researchgate.net |

Contribution to Neurological Function and Neuroinflammation

This compound plays a significant role in the central nervous system (CNS), where it is involved in neurological function and the resolution of neuroinflammation. mdpi.comfrontiersin.org Docosahexaenoic acid (DHA), the precursor to 17-HDoHE, is highly concentrated in the brain and is crucial for neuronal function. ebi.ac.uk 17-HDoHE is a metabolite of DHA found in the mouse brain and human blood. ebi.ac.uk

This compound and its derivatives have been shown to down-regulate the inflammatory response in the CNS. mdpi.com Specifically, both 17R-HDHA and 17S-HDHA can reduce the production of proinflammatory cytokines in the spinal cord and hippocampus. mdpi.com For instance, the 17S isomer of HDoHE has been shown to decrease the expression of pro-inflammatory cytokines like IL-1β and TNF-α in the hippocampus in response to inflammatory stimuli. frontiersin.org Furthermore, systemic administration of 17-HDHA can restore synaptic plasticity and prevent cognitive decline in mouse models of systemic inflammation. frontiersin.org The precursor to 17-HDoHE, 17-hydroperoxy docosahexaenoic acid (17-HpDHA), accumulates in the hippocampus following cerebral ischemia, suggesting a role in the brain's response to injury. frontiersin.org

The rat pineal gland is unique in that it expresses significant lipoxygenase (LOX) activities, producing 17-HDoHE from DHA. nih.gov In astrocytes, key cells in neuroinflammation, peroxisome proliferator-activated receptor β (PPARβ) agonists have been shown to increase the synthesis of 17-HDoHE, which is considered a pro-resolution substance. researchgate.net In people with HIV, elevated plasma levels of 17-HDoHE have been observed in those with both normal and impaired cognition compared to HIV-negative individuals, and have been associated with improving cognition. neurology.org

Table 2: Research Findings on the Role of this compound in Neurological Function

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Neuroinflammation | Mice, Rats, in vitro (glial cells) | Down-regulates inflammatory response in the CNS. mdpi.com Reduces production of proinflammatory cytokines in the spinal cord and hippocampus. mdpi.comfrontiersin.org | mdpi.comfrontiersin.org |

| Synaptic plasticity and cognition | Mice | Restores synaptic transmission and plasticity, prevents cognitive decline in systemic inflammation models. frontiersin.org | frontiersin.org |

| Response to brain injury | Mice | Precursor (17-HpDHA) accumulates in the hippocampus after cerebral ischemia. frontiersin.org | frontiersin.org |

| Production in the CNS | Rats | Produced in the pineal gland via 15-lipoxygenase activity. nih.gov | nih.gov |

| Cellular mechanisms | In vitro (astrocytes) | Synthesis is induced by PPARβ agonists, indicating a role in inflammation resolution. researchgate.net | researchgate.net |

| Association with cognitive function in HIV | Humans | Elevated plasma levels associated with improving cognition. neurology.org | neurology.org |

Influence on Airway and Pulmonary Responses

In the respiratory system, this compound is involved in modulating airway and pulmonary responses, particularly in the context of inflammation. 17-HDoHE and its derivatives, such as protectin D1, have been shown to inhibit influenza virus replication and improve outcomes in severe influenza infections in mice. virtusnutrition.com The biosynthesis of these protective mediators in the lungs during influenza infection is dependent on the enzyme 12/15-lipoxygenase. virtusnutrition.com

Research indicates that 12/15-LOX-derived mediators can attenuate eosinophilic airway inflammation. researchgate.net In human airway epithelial cell cultures, 14(S)-HDoHE, a regioisomer of 17-HDoHE, has been shown to reduce the proliferation and cytokine production of type 2 innate lymphoid cells (ILC2s), which are key drivers of eosinophilic airway inflammation. researchgate.net While direct evidence for 17-HDoHE's effect on ILC2s is still emerging, the established role of the 12/15-LOX pathway in producing anti-inflammatory lipid mediators in the airways suggests a likely role for 17-HDoHE in these processes. researchgate.netresearchgate.net

Renal Function and Glomerular Integrity

The kidneys are another organ system where this compound appears to play a protective role. In the context of diabetic nephropathy, a leading cause of end-stage renal failure, alterations in lipid mediators are observed. researcher.life Studies in a rat model of type 2 diabetes have shown that pharmacological interventions can modulate the levels of various lipid mediators in the kidney, including a downregulation of several hydroxydocosahexaenoic acids (HDHAs), including 17-HDHA. researcher.life These changes in the lipidomic profile are associated with improved glomerular filtration rate and reduced glomerular damage, suggesting that maintaining the structural integrity of the glomeruli is linked to the regulation of these lipid mediators. researcher.life

Furthermore, the 17(S) isomer of HDoHE has been shown to inhibit the formation of the NLRP3 inflammasome in podocytes, which are crucial cells for maintaining glomerular structure and function. caymanchem.com This inhibition helps to abrogate glomerular injury, highlighting a specific mechanism through which 17-HDoHE can protect the kidneys. caymanchem.com

Table 3: Research Findings on the Role of this compound in Renal Function

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Diabetic Nephropathy | Rats | Modulation of renal 17-HDoHE levels is associated with improved glomerular filtration rate and reduced glomerular damage. researcher.life | researcher.life |

| Glomerular Injury | In vitro (podocytes) | 17(S)-HDoHE inhibits NLRP3 inflammasome formation, thereby protecting against glomerular injury. caymanchem.com | caymanchem.com |

Ocular Surface Biology and Corneal Wound Healing

This compound is a key player in maintaining the health of the ocular surface and promoting corneal wound healing. nih.govuark.edu The process of corneal wound healing involves a complex interplay of various cells and mediators. nih.gov Eosinophils, a type of white blood cell, are recruited to the conjunctiva after a corneal injury and are a major source of the enzyme 12/15-lipoxygenase (12/15-LOX). nih.govuark.edu This enzyme is responsible for producing a range of lipid mediators, with 17-HDoHE being a major product. nih.govuark.edu

Studies in mice have shown that a deficiency in eosinophils or the eosinophil-specific knockout of 12/15-LOX leads to delayed corneal wound healing. nih.govuark.edu This delay can be reversed by the topical application of 17-HDoHE, demonstrating its direct role in promoting the healing process. researchgate.netnih.govuark.eduresearchgate.net The mechanism is thought to involve the local production of pro-resolving mediators by 12/15-LOX-expressing eosinophils. nih.govuark.edu

Furthermore, analysis of tear fluid in humans has revealed that levels of certain eicosanoids, including 17-HDoHE, are elevated in individuals with increased corneal staining, a sign of ocular surface damage. researchgate.netnih.gov This suggests that 17-HDoHE may be an indicator of the severity of ocular surface damage and could be involved in the eye's response to injury. researchgate.netnih.gov

Table 4: Research Findings on the Role of this compound in Ocular Surface Biology

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Corneal Wound Healing | Mice | Eosinophil-derived 12/15-LOX produces 17-HDoHE, which is essential for timely corneal wound healing. nih.govuark.edu Topical application of 17-HDoHE restores delayed healing in eosinophil-deficient mice. researchgate.netnih.govuark.eduresearchgate.net | researchgate.netnih.govuark.eduresearchgate.net |

| Ocular Surface Damage | Humans | Elevated levels of 17-HDoHE in tears are associated with increased corneal staining. researchgate.netnih.gov | researchgate.netnih.gov |

Musculoskeletal System and Pain Modulation

This compound exhibits significant activity within the musculoskeletal system, particularly in the context of inflammation, tissue regeneration, and pain modulation. Following muscle injury, there is an increase in the intramuscular concentrations of various lipid mediators, including pathway markers for the biosynthesis of specialized pro-resolving mediators (SPMs). biorxiv.orgjci.org Notably, 17-HDoHE, an intermediate in the production of D-series resolvins, is among the lipid mediators that increase in regenerating muscle tissue. biorxiv.orgjci.orgbiorxiv.org In denervated muscle, which leads to atrophy, levels of several oxylipins, including 17-HDoHE, are significantly increased. nih.gov

In the context of inflammatory pain, 17(R)-HDoHE, a stereoisomer of 17-HDoHE, has demonstrated potent anti-hyperalgesic properties. nih.gov In a rat model of adjuvant-induced arthritis, systemic administration of 17(R)-HDoHE inhibited the development and maintenance of mechanical hyperalgesia. nih.gov This effect was associated with the modulation of NF-κB and COX-2 in the dorsal root ganglia and spinal cord. nih.gov Repeated treatment with 17(R)-HDoHE also prevented joint stiffness and was linked to a decrease in the production of the pro-inflammatory cytokines TNF-α and IL-1β in the inflamed paw. nih.govnih.gov These findings suggest that 17-HDoHE and its related compounds could be beneficial for managing pain associated with both acute and chronic inflammation. nih.gov

Table 5: Research Findings on the Role of this compound in the Musculoskeletal System and Pain Modulation

| Research Focus | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Muscle Regeneration | Rats, Mice | Intramuscular concentrations of 17-HDoHE increase following muscle injury. biorxiv.orgjci.orgbiorxiv.org | biorxiv.orgjci.orgbiorxiv.org |

| Muscle Atrophy | Mice | Levels of 17-HDoHE are elevated in denervated muscle. nih.gov | nih.gov |

| Inflammatory Pain | Rats | 17(R)-HDoHE inhibits mechanical hyperalgesia in a model of arthritis. nih.gov | nih.gov |

| Mechanism of Pain Modulation | Rats | Modulates NF-κB and COX-2 in the dorsal root ganglia and spinal cord; decreases production of TNF-α and IL-1β. nih.govnih.gov | nih.govnih.gov |

Potential Role in Colon Carcinogenesis

The direct role of this compound in the development of colon cancer remains an area of active investigation, with current knowledge largely extrapolated from its effects on other types of cancer and the known properties of its parent compound, DHA. oup.com While the specific impact of this compound on colon carcinogenesis is not yet fully elucidated, studies on related cancers provide compelling indications of its potential anti-cancer activities. oup.com

Research has demonstrated that metabolites from the 17-series of DHA, which includes 17-HDoHE, can significantly lower the proliferative activity of prostate cancer cells. oup.com Furthermore, the specific stereoisomer 17-R HDoHE has been shown to inhibit key processes in angiogenesis, a critical step for tumor growth and metastasis. researchgate.net In studies using human endothelial cells, 17-R HDoHE was found to reduce cell migration and the formation of tube-like structures, both essential for creating new blood vessels to supply tumors. researchgate.net Although these findings were not in the context of colon cancer, they suggest a plausible mechanism by which this compound could exert a tumor-suppressive effect. The parent omega-3 fatty acid, DHA, is known to induce stress responses in human colon cancer cells, further contextualizing the potential therapeutic role of its metabolites. nih.gov

| Research Area | Cell/Model Type | Observed Effect of 17-HDoHE or related metabolites | Reference |

|---|---|---|---|

| Cell Proliferation | Prostate Cancer Cells | Significantly reduced cell proliferative activity. | oup.com |

| Angiogenesis (Wound Healing Assay) | Human Endothelial Cells | Inhibited cell migration. | researchgate.net |

| Angiogenesis (Matrigel Assay) | Human Endothelial Cells | Reduced tube formation. | researchgate.net |

Involvement in Oxidative Stress Responses

Impact on Antioxidant Defense Mechanisms

This compound plays a notable role in the body's response to oxidative stress, primarily by contributing to protective mechanisms against cellular damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to neutralize these harmful molecules. nih.govnih.govsemanticscholar.org

Studies have shown that this compound can directly counter the effects of oxidative damage. In research involving hepatocytes (liver cells), synthetic 17-HDHA was found to abrogate genotoxic and oxidative damage induced by stressors. foodb.cahmdb.ca This protective effect is linked to its ability to modulate inflammatory responses that are often intertwined with oxidative stress. For instance, 17-HDHA has been observed to decrease the release of the pro-inflammatory cytokine TNF-alpha and reduce the expression of the 5-lipoxygenase enzyme in macrophages. foodb.cahmdb.ca Further evidence of its role in cellular defense signaling is its function as a concentration-dependent agonist for PPARgamma, a nuclear receptor that plays a critical part in regulating inflammation and metabolic processes. hmdb.ca

| Biological Context | Key Finding | Mechanism/Effect | Reference |

|---|---|---|---|

| Hepatocyte Protection | Abrogated genotoxic and oxidative damage. | Provides cellular protection against DNA damage and oxidative injury. | foodb.cahmdb.ca |

| Macrophage Activity | Decreased TNF-alpha release. | Reduces the level of a key pro-inflammatory cytokine. | foodb.cahmdb.ca |

| Macrophage Activity | Decreased 5-lipoxygenase expression. | Lowers the expression of an enzyme involved in producing pro-inflammatory lipid mediators. | foodb.cahmdb.ca |

| Receptor Interaction | Acts as a PPARgamma agonist. | Activates a key receptor involved in anti-inflammatory and metabolic regulation. | hmdb.ca |

Role as a Biomarker of Oxidative Stress

Beyond its functional roles, this compound also serves as a valuable biomarker for detecting oxidative stress. caymanchem.comresearchgate.net Its formation is a direct consequence of the non-enzymatic autoxidation of DHA, a process initiated by free radicals. caymanchem.com Therefore, the presence and concentration of this compound in biological samples can provide a reliable indication of oxidative damage to lipids.

This compound is considered a robust biomarker of oxidative stress, particularly in tissues with high concentrations of its precursor, DHA, such as the brain and retina. caymanchem.comcaymanchem.com The detection of this compound signifies that DHA has undergone oxidation, reflecting an underlying state of oxidative stress within the system. researchgate.net Analytical methods have been developed to specifically detect and quantify 17-HDoHE, distinguishing it from other isomers to provide an accurate measure of this specific oxidative pathway. researchgate.net

| Aspect | Description | Reference |

|---|---|---|

| Origin | Formed via the autoxidation (free radical-initiated oxidation) of docosahexaenoic acid (DHA). | caymanchem.com |

| Indication | Its presence indicates that DHA, a key polyunsaturated fatty acid, has undergone oxidative damage. | researchgate.net |

| Utility | Serves as a robust biomarker for the level of oxidative stress in a biological system. | caymanchem.comresearchgate.net |

| Relevance | Particularly useful as a marker in tissues rich in DHA, like the brain and retina. | caymanchem.comcaymanchem.com |

Analytical Methodologies for Quantitative Research of +/ 17 Hdohe

Extraction and Sample Preparation Techniques for Lipid Mediators

The initial and most critical step in the analysis of lipid mediators like 17-HDoHE is their extraction from biological samples such as plasma, tissues, or cell cultures. aocs.orgmdpi.com The primary goal is to isolate the analytes from interfering substances like proteins and phospholipids (B1166683) while maximizing recovery and minimizing artifactual oxidation. chiralpedia.comnih.gov Solid-phase extraction (SPE) is the most widely employed technique for this purpose, offering a more selective and rapid alternative to traditional liquid-liquid extraction (LLE). sigmaaldrich.comgcms.cz

Key considerations during sample preparation include immediate processing or snap-freezing of samples to halt enzymatic activity and prevent autoxidation. gcms.czresearchgate.net Samples are often kept on ice throughout the procedure. gcms.cz The process typically begins with protein precipitation, achieved by adding a cold organic solvent like methanol. gcms.cznih.gov For tissue samples, homogenization is required prior to extraction. chiraltech.com

C18-based reversed-phase SPE cartridges are commonly used for the extraction of 17-HDoHE and other eicosanoids. gcms.cznih.govlcms.cz The general procedure involves conditioning the cartridge, loading the acidified sample, washing away polar impurities, and finally eluting the lipid mediators with an organic solvent. nih.govlcms.cz Deuterated internal standards are often added to the sample before extraction to correct for analyte loss during sample preparation and for variations in instrument response, enabling accurate quantification. chiraltech.com

| Step | Description | Common Reagents/Materials | Purpose |

|---|---|---|---|

| Sample Pre-treatment | Addition of internal standards and protein precipitation. Homogenization for tissue samples. Acidification to pH ~3.5. | Deuterated 17-HDoHE, Cold Methanol, Hydrochloric Acid | Enable accurate quantification, remove proteins, and protonate carboxyl groups for SPE retention. |

| SPE Cartridge Conditioning | Washing the C18 cartridge to activate the stationary phase. | Methanol, Deionized Water | Ensures proper retention of the analyte. |

| Sample Loading | Applying the pre-treated sample to the conditioned cartridge. | - | Binds lipid mediators to the C18 stationary phase. |

| Washing | Rinsing the cartridge to remove salts and polar interferences. | 10-15% Methanol in Water, Hexane | Cleans the sample by removing interfering substances. |

| Elution | Eluting the retained lipid mediators from the cartridge. | Methyl Formate or Ethyl Acetate | Recovers the purified analytes of interest. |

| Final Preparation | Evaporation of the solvent and reconstitution in a mobile phase-compatible solvent. | Nitrogen stream, Methanol/Water mixture | Concentrates the sample and prepares it for injection into the LC system. |

Chromatographic Separation Methods

Chromatography is essential for separating 17-HDoHE from other structurally similar lipid mediators, including its own isomers, which is a prerequisite for accurate quantification. chromatographyonline.com Reversed-phase chromatography is the predominant mode used for this purpose. chiraltech.comnih.gov

High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique for the analysis of eicosanoids and docosanoids. chromatographyonline.comyoutube.com For the separation of 17-HDoHE, reversed-phase columns, particularly those with a C18 stationary phase, are widely utilized. nih.govnih.gov These columns separate molecules based on their hydrophobicity. dntb.gov.ua

The mobile phase typically consists of a mixture of water, acetonitrile, and/or methanol, often with a small amount of an acid like acetic or formic acid. chiraltech.comnih.gov The acid is added to suppress the ionization of the carboxylic acid group on the analytes, which results in better peak shape and retention. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of a wide range of lipid mediators with varying polarities within a single analytical run. chiraltech.com While HPLC provides robust separation, the analysis of complex biological samples can be challenging due to the presence of many isobaric and isomeric compounds. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for operation at much higher pressures. chiraltech.comnih.gov This results in markedly improved resolution, higher peak capacity, increased sensitivity, and significantly shorter analysis times. chiraltech.comnih.gov

For the analysis of specialized pro-resolving mediators (SPMs) like 17-HDoHE, UPLC platforms provide the enhanced separation efficiency needed to resolve closely related isomers. chiraltech.comnih.gov An Acquity UPLC BEH shield RP18 column is an example of a column used for the comprehensive separation of eicosanoid metabolites. chiraltech.com The shorter run times offered by UPLC increase sample throughput, which is particularly advantageous in large-scale metabolomic studies. csfarmacie.cz

| Parameter | HPLC | UPLC | Significance for 17-HDoHE Analysis |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC lead to higher separation efficiency and resolution. |

| Operating Pressure | Lower (~400 bar) | Higher (~1000 bar) | Higher pressure allows for the use of smaller particles and longer columns. |

| Resolution | Good | Excellent | UPLC provides superior separation of 17-HDoHE from its isomers. chiraltech.com |

| Analysis Time | Longer | Shorter | UPLC enables faster sample analysis and higher throughput. chiraltech.com |

| Sensitivity | Good | Higher | Narrower peaks in UPLC result in greater peak height and improved sensitivity. nih.gov |

The compound (+/-)17-HDoHE is a racemic mixture of two enantiomers: 17(S)-HDoHE and 17(R)-HDoHE. These stereoisomers can have different biological activities, making their individual quantification essential. mdpi.com Standard reversed-phase columns cannot separate enantiomers; therefore, chiral chromatography is required. aocs.orgsigmaaldrich.com

The direct approach to chiral separation, which is most common, employs a chiral stationary phase (CSP). chiralpedia.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of hydroxylated fatty acids. Columns like Chiralpak AD (amylose-based) and Chiralcel (cellulose-based) have proven effective for separating enantiomers of eicosanoids and related lipid mediators. nih.gov For instance, a Chiralpak AD-RH column can be used to resolve hydro(pero)xy derivatives of polyunsaturated fatty acids. nih.gov More advanced techniques may use a two-dimensional LC approach, where an initial separation is performed on a standard reversed-phase column, and specific peaks are then transferred to a second-dimension chiral column for enantiomeric resolution. This "heart-cutting" method provides comprehensive profiling of both positional isomers and enantiomers.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the definitive technique for the detection and quantification of 17-HDoHE due to its exceptional sensitivity and specificity. chiralpedia.comyoutube.com It allows for the measurement of analytes at the picogram to femtogram level, which is necessary given their low concentrations in biological systems. chromatographyonline.commdpi.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 17-HDoHE and other lipid mediators. sigmaaldrich.comcsfarmacie.czmdpi.com This approach combines the powerful separation capabilities of HPLC or UPLC with the highly selective and sensitive detection of a tandem mass spectrometer. chiraltech.com

In a typical LC-MS/MS workflow, compounds eluting from the LC column are ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact. youtube.com For 17-HDoHE and other eicosanoids containing a carboxylic acid, analysis is typically performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. nih.govyoutube.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific precursor ion (e.g., the [M-H]⁻ of 17-HDoHE, m/z 343.2) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. mdpi.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification. mdpi.com The fragmentation pattern of 17-HDoHE yields characteristic product ions that can be used for its unambiguous identification and quantification.

| Parameter | Typical Setting/Value | Rationale |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficiently forms [M-H]⁻ ions from the carboxylic acid group. youtube.com |

| Precursor Ion (Q1) | m/z 343.2 | Corresponds to the deprotonated molecular ion of 17-HDoHE. |

| Quantifier Product Ion (Q3) | m/z 245.1, 299.2 | Specific and abundant fragment ions used for quantification. |

| Qualifier Product Ion (Q3) | m/z 159.1 | A secondary fragment ion used to confirm identity. |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for targeted quantification. mdpi.com |

| Detection Limits | Low picogram (pg) range | Necessary for measuring low endogenous concentrations of 17-HDoHE. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of hydroxylated fatty acids like this compound. However, due to the low volatility and high polarity of these compounds, direct analysis is not feasible. A critical prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar carboxyl and hydroxyl groups into more volatile, non-polar esters and ethers, respectively. nih.gov

A common and effective derivatization strategy involves a two-step process. First, the carboxylic acid group is converted into its fatty acid methyl ester (FAME) through methylation. Following this, the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca This dual derivatization significantly increases the volatility of the analyte, making it amenable to gas chromatography.

The separation of derivatized 17-HDoHE from other lipid metabolites is typically achieved using capillary columns with a polar stationary phase. Columns such as those with (50%-cyanopropyl)-methylpolysiloxane phases are effective in resolving isomeric hydroxy fatty acids. marinelipids.ca The mass spectrometer, often operating in electron ionization (EI) mode, detects the eluting compounds. The resulting mass spectra are characterized by specific fragmentation patterns of the TMS derivatives, which are crucial for structural elucidation and confirmation of the analyte's identity. marinelipids.ca For quantitative analysis, the method often employs selected ion monitoring (SIM), which enhances sensitivity and selectivity by focusing on characteristic ions of the target analyte. nih.gov

Below is an interactive table summarizing typical parameters for the GC-MS analysis of hydroxylated fatty acids after derivatization.

Interactive Data Table: Typical GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization | Methylation (e.g., BF₃-methanol), followed by Silylation (e.g., BSTFA) | Increases volatility by converting polar -COOH and -OH groups to FAME and TMS-ether groups. marinelipids.ca |

| GC Column | Polar capillary column (e.g., DB-23, HP-88, TR-CN100) | Separates isomeric and structurally similar fatty acid derivatives. marinelipids.canih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. nih.gov |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample upon injection. marinelipids.canih.gov |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | Allows for the separation of compounds with different boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum for identification. marinelipids.ca |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high-sensitivity quantification; Full Scan for identification of unknowns. nih.gov |

Negative Ion Chemical Ionization Mass Spectrometry

For enhanced sensitivity in the quantitative analysis of this compound, Negative Ion Chemical Ionization (NICI) mass spectrometry coupled with gas chromatography (GC-NICI-MS) is a superior alternative to conventional electron ionization (EI). nih.gov NICI is a "soft" ionization technique that is particularly well-suited for compounds containing electronegative atoms, as it generates abundant molecular ions or characteristic high-mass fragment ions with minimal fragmentation, thereby increasing sensitivity. nih.gov

To exploit the high sensitivity of NICI, fatty acids like 17-HDoHE must be derivatized with a reagent that imparts a high electron affinity to the molecule. The most common derivatizing agent for this purpose is pentafluorobenzyl bromide (PFBBr). This reagent reacts with the carboxylic acid group to form a pentafluorobenzyl (PFB) ester. The resulting PFB ester is highly electronegative due to the five fluorine atoms, making it ideal for detection by NICI-MS. nih.govmdpi.com The hydroxyl group is typically converted to a trimethylsilyl (TMS) ether, as in standard GC-MS protocols, to ensure volatility.

The analysis is performed using a GC system to separate the derivatized analytes, which are then introduced into the mass spectrometer. Methane or another suitable reagent gas is used in the ion source to generate low-energy thermal electrons. mdpi.com The highly electronegative PFB-derivatized 17-HDoHE captures these electrons efficiently, a process known as electron capture negative ionization. This results in the formation of a stable molecular anion or a prominent [M-PFB]⁻ anion (the carboxylate anion), which is often the base peak in the spectrum. mdpi.com

Quantitative analysis is typically performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only the specific [M-PFB]⁻ ion of the 17-HDoHE derivative. mdpi.com This approach, combined with the use of stable isotope-labeled internal standards (e.g., deuterated analogues), allows for highly accurate and sensitive quantification, with detection limits often reaching the picogram or even femtogram range. nih.gov This makes GC-NICI-MS an exceptionally powerful tool for measuring trace amounts of 17-HDoHE in complex biological samples. nih.gov

Lipidomic and Metabololipidomic Profiling Strategies

The analysis of this compound is often conducted within the broader context of lipidomics and metabololipidomics, which aim to comprehensively identify and quantify the entire spectrum of lipid species in a biological system. These profiling strategies increasingly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and ability to analyze a wide range of lipid mediators without the need for chemical derivatization. nih.govsemanticscholar.org

In a typical lipidomic workflow, lipids are first extracted from a biological sample (e.g., plasma, tissue, cells) using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer procedures, followed by solid-phase extraction (SPE) to isolate and concentrate the analytes of interest, including various hydroxydocosahexaenoic acids (HDoHEs). nih.govresearchgate.net

The extracted lipids are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), most commonly with a reversed-phase column (e.g., C18). The chromatographic separation is essential for resolving isomeric compounds, including the different positional isomers of HDoHE (e.g., 4-HDoHE, 11-HDoHE, 17-HDoHE), which often have identical masses. researchgate.net

The eluent from the LC system is introduced into a mass spectrometer equipped with a soft ionization source, typically electrospray ionization (ESI) operating in negative ion mode, which is highly effective for ionizing acidic lipids like 17-HDoHE. sfrbm.org Tandem mass spectrometry (MS/MS) is then used for identification and quantification. In targeted lipidomics, a technique called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is employed. researchgate.net This method is highly specific and sensitive, involving the selection of a precursor ion (the deprotonated molecular ion of 17-HDoHE, m/z 343.2) in the first mass analyzer, its fragmentation in a collision cell, and the detection of a specific product ion in the second mass analyzer. nih.govresearchgate.net The precursor-to-product ion transition is a unique signature for the analyte, enabling its accurate quantification even in complex matrices. researchgate.net

Non-targeted approaches, on the other hand, acquire full scan MS and MS/MS data to identify a broader range of known and potentially novel lipid mediators. nih.govsemanticscholar.org The identification of 17-HDoHE in these datasets relies on matching its accurate mass, retention time, and fragmentation pattern with those of an authentic chemical standard or a reference library. nih.govresearchgate.net

Interactive Data Table: LC-MS/MS Parameters for 17-HDoHE Profiling

| Parameter | Typical Setting | Purpose |

|---|---|---|